2-(3,4-DICHLOROPHENYL)-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE
Overview
Description
2-(3,4-DICHLOROPHENYL)-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE is a complex organic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyridine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE typically involves multiple steps. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system. This process involves the use of mixed acids, nitric acid, and controlled reaction conditions such as temperature and residence time .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield, as well as reduce waste and side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DICHLOROPHENYL)-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloroethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-(3,4-DICHLOROPHENYL)-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A key intermediate in the synthesis of the target compound.
1,2,4-Triazole derivatives: These compounds share a similar triazole moiety and have diverse biological activities.
Uniqueness
2-(3,4-DICHLOROPHENYL)-3-(3-PYRIDYL)TETRAHYDRO-1H,5H-PYRAZOLO[1,2-A][1,2,4]TRIAZOL-1-ONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-pyridin-3-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c17-13-5-4-12(9-14(13)18)22-15(11-3-1-6-19-10-11)20-7-2-8-21(20)16(22)23/h1,3-6,9-10,15H,2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQRAGXLYLYYKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(N(C(=O)N2C1)C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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